Ethyl bromophenylacetate

Descripción general

Descripción

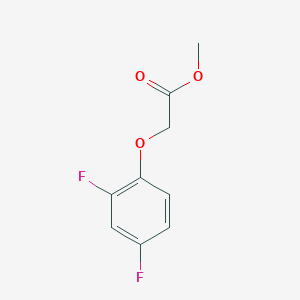

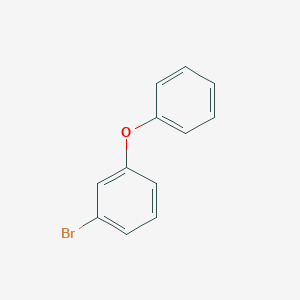

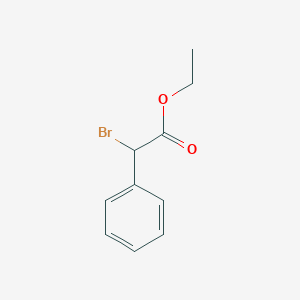

Ethyl bromophenylacetate, also known as Ethyl α-bromophenylacetate, is a chemical compound with the formula C10H11BrO2 . It is used as an alkyl halide initiator in controlled/living radical polymerization of styrene and methyl methacrylate .

Synthesis Analysis

Ethyl α-bromophenylacetate (EBPA) may be used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone . It can also be used as an initiator for the polymerization of dimethyl (methacryloyloxymethyl) phosphonate .

Molecular Structure Analysis

The molecular structure of Ethyl bromophenylacetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 .

Chemical Reactions Analysis

Ethyl α-bromophenylacetate (EBrPA) is able to initiate the bulk radical polymerization of methyl methacrylate (MMA) under thermal conditions (90 °C) in the presence of a variety of simple alkali or alkaline-earth metal or nBu4N salts . Chain growth is controlled only when using iodide salts, which also gives one of the highest polymerization rates .

Physical And Chemical Properties Analysis

Ethyl bromophenylacetate is a solid substance . It has a refractive index of n20/D >1.5390 (lit.) . Its boiling point is 89-92 °C/0.9 mmHg (lit.) and it has a density of 1.389 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry

Application Summary

Ethyl alpha-bromophenylacetate is used as an initiator in the polymerization process of various monomers. It plays a crucial role in controlled/living radical polymerization, a technique that allows for the precise control over molecular weight and polymer architecture.

Methods of Application

The compound is used to initiate the polymerization of monomers like methyl methacrylate (MMA) and trimethylolpropane triacrylate (TMPTA). The process typically involves heating the monomer with the initiator and a transition metal catalyst under inert conditions to facilitate the polymerization reaction.

Results Summary

The use of Ethyl alpha-bromophenylacetate results in polymers with well-defined structures and predictable molecular weights. The polymerization process yields high-purity polymers that are useful in various industrial and research applications .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

In organic synthesis, Ethyl alpha-bromophenylacetate is employed to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone, a compound used in various organic reactions, including cycloadditions.

Methods of Application

The synthesis involves the reaction of Ethyl alpha-bromophenylacetate with other organic reagents under controlled conditions to form the desired nitrone, which can then undergo further chemical transformations.

Results Summary

The synthesized nitrone is a valuable intermediate in the preparation of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Application in Material Science

Scientific Field

Material Science

Application Summary

Ethyl alpha-bromophenylacetate is utilized in the development of new materials, particularly in the field of nanotechnology, where it is used to modify the surface properties of nanoparticles.

Methods of Application

The compound is grafted onto the surface of nanoparticles to alter their interaction with the surrounding environment, which can enhance their stability, dispersibility, and functionality.

Results Summary

The modification of nanoparticles with Ethyl alpha-bromophenylacetate has led to the creation of materials with improved performance in various applications, such as drug delivery systems and electronic devices .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

Ethyl alpha-bromophenylacetate serves as a building block in the synthesis of various biologically active molecules. It is particularly useful in the construction of complex molecular architectures found in drug molecules.

Methods of Application

The compound is incorporated into larger molecules through a series of chemical reactions, often involving the formation of carbon-carbon or carbon-heteroatom bonds.

Results Summary

The application of Ethyl alpha-bromophenylacetate in medicinal chemistry has contributed to the development of new therapeutic agents with potential applications in treating a range of diseases .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

In analytical chemistry, Ethyl alpha-bromophenylacetate is used as a standard or reference compound in various analytical techniques, such as chromatography and spectroscopy.

Methods of Application

The compound’s known properties, such as its refractive index and boiling point, make it an ideal candidate for calibrating instruments and validating analytical methods.

Results Summary

The use of Ethyl alpha-bromophenylacetate as a reference standard ensures the accuracy and reliability of analytical results, which is critical in research and quality control processes .

Application in Environmental Science

Scientific Field

Environmental Science

Application Summary

Ethyl alpha-bromophenylacetate is investigated for its potential use in environmental remediation, particularly in the degradation of persistent organic pollutants.

Methods of Application

The compound is studied for its reactivity with various environmental contaminants, with the aim of developing efficient and sustainable degradation pathways.

Results Summary

Preliminary studies indicate that Ethyl alpha-bromophenylacetate could play a role in the breakdown of harmful chemicals, contributing to cleaner and safer environments .

Application in Photocatalysis

Scientific Field

Chemical Engineering

Application Summary

In the field of photocatalysis, Ethyl alpha-bromophenylacetate is investigated for its potential to act as a photosensitizer, which can initiate photochemical reactions under light irradiation.

Methods of Application

The compound is used in combination with a photocatalyst and exposed to light, leading to the generation of reactive species that can drive various chemical transformations.

Results Summary

Preliminary studies show that Ethyl alpha-bromophenylacetate can effectively initiate photochemical reactions, leading to the development of new photocatalytic processes with environmental and industrial significance .

Application in Electrochemistry

Scientific Field

Electrochemistry

Application Summary

Ethyl alpha-bromophenylacetate is utilized in electrochemical studies, particularly in the design of electrolytes for energy storage devices like batteries and supercapacitors.

Methods of Application

The compound is incorporated into electrolyte solutions, where its electrochemical stability and reactivity are key factors in the performance of the energy storage device.

Results Summary

The incorporation of Ethyl alpha-bromophenylacetate into electrolytes has shown promising results in enhancing the efficiency and lifespan of energy storage systems .

Application in Agrochemistry

Scientific Field

Agrochemistry

Application Summary

In agrochemistry, Ethyl alpha-bromophenylacetate is used in the synthesis of agrochemicals, including pesticides and herbicides, due to its reactivity and ability to form stable chemical bonds.

Methods of Application

The compound is reacted with other chemicals to produce active ingredients for agrochemical formulations, which are then tested for efficacy and safety.

Results Summary

The use of Ethyl alpha-bromophenylacetate in agrochemical synthesis has led to the development of new products that are effective in protecting crops and ensuring food security .

Application in Flavor and Fragrance Chemistry

Scientific Field

Flavor and Fragrance Chemistry

Application Summary

Ethyl alpha-bromophenylacetate finds application in the flavor and fragrance industry, where it is used as an intermediate in the synthesis of complex aromatic compounds.

Methods of Application

The compound is used in chemical reactions that lead to the formation of esters and other derivatives, which contribute to the aroma profile of various products.

Results Summary

The synthesis of fragrance and flavor compounds using Ethyl alpha-bromophenylacetate has resulted in the creation of new scents and tastes for consumer products .

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

Ethyl alpha-bromophenylacetate is explored for its use in the functionalization of nanomaterials, which can improve their properties and expand their applications.

Methods of Application

The compound is attached to the surface of nanomaterials, such as quantum dots or carbon nanotubes, to modify their surface chemistry and interaction with other substances.

Results Summary

Functionalized nanomaterials with Ethyl alpha-bromophenylacetate have shown enhanced performance in various fields, including electronics, medicine, and environmental remediation .

Application in Controlled Radical Polymerization

Scientific Field

Polymer Science

Application Summary

Ethyl alpha-bromophenylacetate is used as an initiator in controlled radical polymerization processes, which are essential for creating polymers with specific properties.

Methods of Application

The compound is used to initiate the polymerization of monomers like styrene and methyl methacrylate (MMA), often in the presence of a catalyst or under specific conditions that allow for controlled growth of the polymer chains.

Results Summary

This application results in polymers with tailored molecular weights and structures, which are important for industrial applications such as coatings, adhesives, and specialty plastics .

Application in Halogenation Reactions

Application Summary

Ethyl alpha-bromophenylacetate serves as a halogenating agent in organic synthesis, providing a source of bromine for the introduction of bromo-functional groups into organic molecules.

Methods of Application

The compound is reacted with various organic substrates under conditions that facilitate the transfer of the bromine atom, leading to the formation of brominated products.

Results Summary

The halogenation reactions involving Ethyl alpha-bromophenylacetate are crucial for the synthesis of many compounds that have applications in pharmaceuticals, agrochemicals, and materials science .

Application in Phase Transfer Catalysis

Application Summary

Ethyl alpha-bromophenylacetate is used in phase transfer catalysis, a technique that enhances the rate of reactions by transferring a reactant from one phase into another where the reaction occurs.

Methods of Application

The compound acts as an intermediary, facilitating the transfer of ions or molecules between the organic and aqueous phases, thus increasing the efficiency of the reaction.

Results Summary

The use of Ethyl alpha-bromophenylacetate in phase transfer catalysis has led to more efficient and environmentally friendly chemical processes .

Application in High-Performance Liquid Chromatography (HPLC)

Application Summary

In HPLC, Ethyl alpha-bromophenylacetate is used as a standard to calibrate the system and ensure the accuracy of the chromatographic separation.

Methods of Application

The compound is injected into the HPLC system, and its retention time is used to calibrate the system, serving as a reference for the analysis of other compounds.

Results Summary

The calibration with Ethyl alpha-bromophenylacetate ensures high precision and reproducibility in HPLC analyses, which is vital for quality control in various industries .

Application in Pesticide Synthesis

Application Summary

Ethyl alpha-bromophenylacetate is a precursor in the synthesis of certain pesticides, playing a role in the development of new formulations for pest control.

Methods of Application

The compound is used to synthesize active ingredients that exhibit pesticidal properties, which are then formulated into products that can be applied in agricultural settings.

Results Summary

The development of pesticides using Ethyl alpha-bromophenylacetate contributes to the effective management of pests and diseases in crops, leading to increased agricultural productivity .

Application in Quantum Dot Synthesis

Application Summary

Ethyl alpha-bromophenylacetate is involved in the synthesis of quantum dots, which are semiconductor nanoparticles with unique optical and electronic properties.

Methods of Application

The compound is used in the surface modification of quantum dots, which can tailor their interaction with light and other materials for specific applications.

Results Summary

The functionalization of quantum dots with Ethyl alpha-bromophenylacetate has led to advancements in optoelectronics, medical imaging, and solar energy conversion .

Safety And Hazards

Ethyl bromophenylacetate is classified as causing severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Ethyl α-bromophenylacetate (EBPA) may be used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone . It may also be used as an initiator for the polymerization of dimethyl (methacryloyloxymethyl) phosphonate , methyl methacrylate (MMA) , and trimethylolpropane triacrylate (TMPTA) . Future research may explore other potential applications of this compound.

Propiedades

IUPAC Name |

ethyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041951 | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl bromophenylacetate | |

CAS RN |

2882-19-1, 2216-90-2 | |

| Record name | Ethyl α-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1)-bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.